1-(3-Chloropropyl)theobromine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloropropyl)-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN4O2/c1-13-6-12-8-7(13)9(16)15(5-3-4-11)10(17)14(8)2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOWKXFNJSTXBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515391 | |

| Record name | 1-(3-Chloropropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74409-52-2 | |

| Record name | 1-(3-Chloropropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Chloropropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3-Chloropropyl)theobromine CAS number

An In-Depth Technical Guide to 1-(3-Chloropropyl)theobromine

CAS Number: 74409-52-2

Abstract

This technical guide provides a comprehensive overview of this compound, a key derivative of the naturally occurring alkaloid theobromine. Identified by its CAS Number 74409-52-2, this compound serves as a pivotal intermediate in synthetic organic and medicinal chemistry.[1][2] Its unique structure, featuring a reactive chloropropyl group attached to the theobromine scaffold, makes it a versatile building block for the development of novel therapeutic agents, particularly those targeting the central nervous and cardiovascular systems.[1][3] This document details its physicochemical properties, provides validated protocols for its synthesis and purification, outlines analytical methodologies for its characterization, and explores its significant applications in research and drug development. The content is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction: The Significance of Xanthine Derivatives

Theobromine (3,7-dimethylxanthine), a purine alkaloid first isolated from cacao beans in 1841, is a structural isomer of theophylline and a metabolic derivative of caffeine.[4][5] While theobromine itself exhibits biological activities, including vasodilation and neuroprotection, its true potential in modern drug discovery is often realized through chemical modification.[1] The xanthine core is a privileged scaffold in medicinal chemistry, and its derivatization allows for the fine-tuning of pharmacological properties.

This compound emerges as a strategically important derivative. The introduction of the 3-chloropropyl chain at the N1 position provides a reactive electrophilic site. This "handle" allows for subsequent nucleophilic substitution reactions, enabling chemists to append a wide variety of functional groups and build more complex molecules. This versatility is crucial for creating libraries of compounds for screening and developing targeted therapies.

Physicochemical Properties and Structural Characterization

This compound is typically a white to light yellow crystalline powder.[1] Its identity and purity are confirmed through a combination of physical and spectroscopic methods.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 74409-52-2 | [1][2][6][7] |

| Molecular Formula | C₁₀H₁₃ClN₄O₂ | [1][2][6][7][8] |

| Molecular Weight | 256.69 g/mol | [1][2][6][8] |

| Appearance | White to almost white powder/crystal | [1][9] |

| Melting Point | 144 - 148 °C | [1][3] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [6] |

| IUPAC Name | 1-(3-chloropropyl)-3,7-dimethylpurine-2,6-dione | [10] |

| Synonyms | 1-(3-Chloropropyl)-3,7-dimethylxanthine | [1][9] |

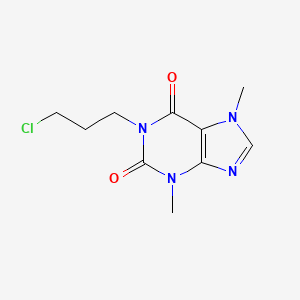

Structural Representation

The chemical structure of this compound is foundational to understanding its reactivity.

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via N-alkylation of theobromine. Theobromine has an acidic proton at the N1 position (pKa ≈ 9.9), which can be deprotonated by a suitable base to form a nucleophilic anion.[4] This anion then reacts with an alkylating agent, such as 1-bromo-3-chloropropane, in a classic Sₙ2 reaction.

Causality in Experimental Design

-

Choice of Alkylating Agent: 1-bromo-3-chloropropane is an ideal choice because the bromine atom is a better leaving group than chlorine, ensuring the reaction proceeds preferentially at the bromo-end of the chain, leaving the chloro-group intact for subsequent functionalization.

-

Choice of Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate theobromine without causing unwanted side reactions. A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is used to dissolve the reactants and facilitate the Sₙ2 mechanism.[11]

-

Reaction Control: The reaction is typically monitored by Thin Layer Chromatography (TLC) to track the consumption of theobromine and the formation of the product, ensuring the reaction is driven to completion.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add theobromine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add a suitable volume of anhydrous DMF to the flask to create a stirrable suspension.

-

Reagent Addition: Add 1-bromo-3-chloropropane (1.2 eq) to the mixture.

-

Reaction: Heat the mixture to 70-80 °C and stir vigorously. Monitor the reaction progress using TLC (e.g., mobile phase of Dichloromethane:Methanol 95:5) until the theobromine spot is no longer visible.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice water, which will precipitate the crude product.

-

Isolation: Filter the resulting solid using a Büchner funnel, and wash thoroughly with cold water to remove residual DMF and inorganic salts.

-

Drying: Dry the crude solid under vacuum.

Purification Protocol (Recrystallization)

-

Solvent Selection: Transfer the crude, dry solid to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) to dissolve the solid at boiling point.[12]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Final Drying: Dry the crystals in a vacuum oven. The final product should be a white crystalline solid with a melting point of approximately 144-148 °C.[3]

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is critical for its use in further research. High-Performance Liquid Chromatography (HPLC) is the most common method for determining purity.[1][13]

HPLC Purity Assessment

-

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity.[13] this compound is more hydrophobic than the starting material, theobromine, due to the addition of the alkyl chain, resulting in a longer retention time.

-

Typical Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of water (often with a modifier like 0.1% formic or phosphoric acid) and an organic solvent like acetonitrile or methanol.[12][13] A common starting point is a ratio like 85:15 Water:Acetonitrile.[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection: UV detection at approximately 272 nm, which is near the absorbance maximum for the xanthine chromophore.[12]

-

Purity Specification: Commercial batches typically have a purity of ≥97% as determined by HPLC.[9]

-

Applications in Research and Development

The primary value of this compound lies in its role as a versatile synthetic intermediate.[1]

-

Pharmaceutical Development: The compound is a key starting material for synthesizing a wide range of pharmacologically active molecules. The terminal chlorine is readily displaced by amines, thiols, and other nucleophiles to create novel theobromine derivatives. These derivatives are often investigated for their potential as:

-

Central Nervous System (CNS) Agents: Building on the known effects of xanthines on adenosine receptors.[1]

-

Cardiovascular Agents: Leveraging the vasodilatory properties of the theobromine core.[3][8]

-

Oncology Agents: Theobromine has demonstrated anti-cancer activity, and derivatization can enhance this effect.[14]

-

-

Agrochemicals: It can be used in the formulation of agrochemicals, where the xanthine structure may contribute to improved efficacy or stability of crop protection products.[1]

-

Drug Delivery Systems: The compound's properties make it a candidate for developing novel drug delivery systems, potentially allowing for controlled release and targeted therapy.[1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

-

GHS Hazard Information:

-

Hazard Statement: H302: Harmful if swallowed.[9]

-

Precautionary Statements:

-

-

Storage: The compound should be stored at room temperature, preferably in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[6]

Conclusion

This compound (CAS: 74409-52-2) is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry and drug discovery. Its straightforward synthesis from an abundant natural product, combined with the strategic placement of a reactive functional group, provides a reliable and versatile platform for creating novel molecules with therapeutic potential. This guide has provided the core technical knowledge—from synthesis to application—required for researchers to effectively utilize this important building block in their developmental pipelines.

References

-

This compound - Chem-Impex. (URL: [Link])

-

This compound - ChemBK. (URL: [Link])

-

8-Chloro-1-(3-chloropropyl)theobromine - Chem-Impex. (URL: [Link])

-

Theobromine (C7H8N4O2) properties. (URL: [Link])

-

Theobromine - Wikipedia. (URL: [Link])

-

Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detectio - Food Technology and Biotechnology. (URL: [Link])

-

Validation of a Method for the Determination of Theobromine in Feed Materials and Compound Feeds by Liquid Chromatography with U. (URL: [Link])

-

Proximate Composition, Extraction, and Purification of Theobromine from Cacao Pod Husk (Theobroma Cacao L.) - MDPI. (URL: [Link])

- WO2009089677A1 - Theobromine production process - Google P

-

Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents - MDPI. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. webqc.org [webqc.org]

- 5. Theobromine - Wikipedia [en.wikipedia.org]

- 6. This compound CAS#: 74409-52-2 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. chembk.com [chembk.com]

- 9. This compound | 74409-52-2 | TCI EUROPE N.V. [tcichemicals.com]

- 10. Buy Online CAS Number 74409-52-2 - TRC - this compound | LGC Standards [lgcstandards.com]

- 11. WO2009089677A1 - Theobromine production process - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. ftb.com.hr [ftb.com.hr]

- 14. Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents [mdpi.com]

An In-depth Technical Guide to 1-(3-Chloropropyl)theobromine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-(3-Chloropropyl)theobromine, a key synthetic intermediate derived from the naturally occurring methylxanthine, theobromine. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis protocols, reactivity, and analytical characterization of this compound, highlighting its significance as a versatile building block in medicinal chemistry.

Core Physicochemical Properties

This compound, systematically named 1-(3-Chloropropyl)-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione, is a derivative of theobromine, the principal alkaloid found in the cacao plant.[1][2] The introduction of a reactive chloropropyl group at the N1 position transforms the relatively inert theobromine molecule into a valuable precursor for a wide array of more complex chemical entities. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 74409-52-2 | [3][4][5][6][7] |

| Molecular Formula | C₁₀H₁₃ClN₄O₂ | [3][4][5][7] |

| Molecular Weight | 256.69 g/mol | [3][4][5] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 144 - 148 °C | [5][8][9] |

| Boiling Point | 478.2 ± 51.0 °C (Predicted) | [3][4] |

| Density | 1.45 g/cm³ | [3][4] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [4] |

| Purity | >97.0% (HPLC) | [9] |

| Storage | Room temperature, recommended in a cool, dark place (<15°C); moisture sensitive, may be stored under inert gas at 2-8°C. | [4][8] |

Synthesis: N-Alkylation of Theobromine

The primary route for synthesizing this compound is through the direct N-alkylation of theobromine. This reaction is a classic example of a nucleophilic substitution (SN2) mechanism.

Causality and Experimental Rationale

Theobromine possesses an acidic proton on the N1 nitrogen of its purine ring structure. To facilitate alkylation at this position, a base is required to deprotonate this nitrogen, thereby creating a more potent nucleophilic anion. The choice of solvent is critical; polar aprotic solvents like N,N-Dimethylformamide (DMF) are ideal as they can solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the rate of the SN2 reaction. The alkylating agent, typically 1-bromo-3-chloropropane or 1,3-dichloropropane, provides the electrophilic carbon center for the nucleophilic attack.

Detailed Experimental Protocol

-

Preparation: To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add theobromine (1 equivalent) and a suitable base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (1.1 equivalents).

-

Solvent Addition: Add a sufficient volume of anhydrous DMF to dissolve the reactants.

-

Alkylation: Slowly add the alkylating agent, 1-bromo-3-chloropropane (1.2 equivalents), to the stirred mixture at room temperature.

-

Reaction: Heat the mixture to 60-80°C and maintain for several hours (typically 4-24 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC). The use of microwave irradiation can also be employed to reduce reaction times.[10]

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water to remove inorganic salts and residual DMF, and then dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis Workflow Diagram

Caption: N-Alkylation workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of the terminal chlorine atom on the propyl side chain. This chlorine acts as a good leaving group in nucleophilic substitution reactions, allowing for the facile introduction of a diverse range of functional groups.

This reactivity makes it an invaluable intermediate for creating libraries of novel theobromine derivatives.[5] By reacting this compound with various nucleophiles (e.g., amines, thiols, azides), researchers can systematically modify the molecule to explore structure-activity relationships (SAR). These derivatives have been investigated for a range of pharmacological activities, building upon the known biological profile of xanthines, which includes vasodilatory, bronchodilatory, and neuroprotective effects.[5][11] Specifically, this compound and its derivatives are subjects of interest in the development of therapeutic agents for cardiovascular and neurological disorders, as well as respiratory conditions.[5][8]

General Reaction Scheme for Derivative Synthesis

Caption: General pathway for synthesizing theobromine derivatives via nucleophilic substitution.

Analytical Characterization

Confirming the identity and purity of this compound is essential. A combination of spectroscopic techniques is employed for its comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the two N-methyl groups (singlets), the C8-H proton of the purine ring (singlet), and three methylene groups (-CH₂-) of the propyl chain. The methylene groups will appear as multiplets (likely triplets and a quintet) due to spin-spin coupling.

-

¹³C NMR: The carbon spectrum will display signals for the carbonyl carbons (C2 and C6), the carbons of the purine ring, the two N-methyl carbons, and the three distinct carbons of the chloropropyl side chain.

-

-

Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of major functional groups. Characteristic peaks include strong C=O stretching for the two carbonyl groups (~1650-1700 cm⁻¹), C-N stretching, and C-H stretching from the methyl and methylene groups. The C-Cl bond will exhibit a characteristic stretch in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ at m/z ≈ 256.7. A crucial diagnostic feature is the isotopic pattern of chlorine; an [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak will be present, confirming the presence of a single chlorine atom.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method used to assess the purity of the compound, which is typically reported to be above 97%.[9]

Safety and Handling

As a chemical intermediate, proper handling of this compound is imperative.

-

Hazard Classification: It is classified as harmful if swallowed (GHS Hazard statement H302).[9]

-

Precautionary Measures:

-

General Advice: Users should avoid contact with skin and eyes and prevent breathing dust.[3] The compound is noted to be moisture-sensitive.[4]

Conclusion

This compound is a strategically important molecule in medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an ideal scaffold for the synthesis of novel compounds. The chloropropyl moiety serves as a reactive handle, enabling extensive chemical modification and the exploration of new therapeutic agents derived from the privileged xanthine core. This guide provides the foundational knowledge required for researchers to effectively utilize this versatile compound in their drug discovery and development endeavors.

References

-

This compound - ChemBK. (2024). ChemBK. [Link]

-

Alkylation of Theobromine in the Synthesis of N1-alkylxanthine Derivatives using DMF as the Solvent. (2010). Malaysian Journal of Analytical Sciences. [Link]

-

Scheme 2 Alkylation reaction of theobromine with hydrocarbon halides - ResearchGate. (n.d.). ResearchGate. [Link]

-

Theobromine - Wikipedia. (2024). Wikipedia. [Link]

-

Theobromine – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]

-

Theobromine | C7H8N4O2 | CID 5429 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf. (1991). National Center for Biotechnology Information. [Link]

Sources

- 1. Theobromine - Wikipedia [en.wikipedia.org]

- 2. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 74409-52-2 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy Online CAS Number 74409-52-2 - TRC - this compound | LGC Standards [lgcstandards.com]

- 7. scbt.com [scbt.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | 74409-52-2 | TCI EUROPE N.V. [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. Theobromine | C7H8N4O2 | CID 5429 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(3-Chloropropyl)theobromine molecular structure

An In-Depth Technical Guide to the Molecular Structure of 1-(3-Chloropropyl)theobromine

Abstract

This technical guide provides a comprehensive examination of this compound, a pivotal synthetic intermediate derived from the naturally occurring alkaloid, theobromine. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural elucidation, physicochemical properties, and a validated synthetic pathway. By integrating predictive spectroscopic analysis with established synthetic methodologies, this guide serves as an authoritative resource for understanding and utilizing this versatile compound in advanced chemical research and pharmaceutical development. We explore the causality behind experimental design, ensuring that the presented protocols are robust and self-validating, thereby upholding the highest standards of scientific integrity.

Introduction: The Significance of a Modified Xanthine

Theobromine (3,7-dimethylxanthine), the principal alkaloid of the cacao bean, is a purine alkaloid with a rich history in pharmacology, known for its vasodilatory and diuretic properties.[1][2] Its scaffold has served as a foundational template in medicinal chemistry for the development of numerous therapeutic agents.[3] The strategic modification of the theobromine core allows for the fine-tuning of its pharmacological profile, leading to derivatives with enhanced potency, selectivity, and novel mechanisms of action.

This compound (CAS: 74409-52-2) emerges as a particularly valuable derivative. The introduction of a 3-chloropropyl group at the N-1 position transforms the relatively inert theobromine molecule into a versatile synthetic intermediate.[4] This alkyl chloride moiety serves as a reactive handle for subsequent nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures. Its role as a key precursor in the synthesis of drugs like pentoxifylline, a hemorheologic agent, underscores its importance in pharmaceutical manufacturing.[5][6] This guide will meticulously dissect its molecular structure, providing the foundational knowledge required for its effective application in research and development.

Physicochemical & Molecular Properties

The bulk properties of a compound are a direct manifestation of its molecular structure. For this compound, these properties are critical for handling, storage, and designing reaction conditions. The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 74409-52-2 | [4][7][8][9] |

| Molecular Formula | C₁₀H₁₃ClN₄O₂ | [4][10] |

| Molecular Weight | 256.69 g/mol | [4][10] |

| IUPAC Name | 1-(3-chloropropyl)-3,7-dimethylpurine-2,6-dione | [7] |

| Synonyms | 1-(3-Chloropropyl)-3,7-dimethylxanthine | [4] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 144 - 148 °C | [4][8][11] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [8] |

| Storage Temperature | Room Temperature, recommended <15°C in a cool, dark place | [8][12] |

Elucidation of the Molecular Structure

The definitive structure of this compound is established through a combination of synthetic provenance and spectroscopic analysis. The structure features the characteristic bicyclic purine-2,6-dione core of theobromine, with methyl groups at the N-3 and N-7 positions and the eponymous 3-chloropropyl chain attached at the N-1 position.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by incorporating in-process checks and definitive final characterization. The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium carbonate base and the intermediate theobromine anion, facilitating the Sₙ2 reaction. [13]1-Bromo-3-chloropropane is chosen as the alkylating agent because the C-Br bond is more labile than the C-Cl bond, ensuring selective reaction at the bromine-bearing carbon.

Materials & Reagents:

-

Theobromine (1.0 eq)

-

1-Bromo-3-chloropropane (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq), finely powdered

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add theobromine (1.0 eq) and anhydrous potassium carbonate (2.0 eq). Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Solvent Addition: Add anhydrous DMF via syringe to create a stirrable slurry (approx. 5-10 mL per gram of theobromine).

-

Reagent Addition: Add 1-bromo-3-chloropropane (1.2 eq) to the mixture dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.

-

Monitoring (Self-Validation Step 1): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The reaction is complete when the theobromine spot (baseline) has been completely consumed (typically 4-6 hours).

-

Quenching and Isolation: Cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.

-

Filtration: Collect the crude product by vacuum filtration, washing the solid thoroughly with cold water to remove DMF and inorganic salts.

-

Purification (Self-Validation Step 2): Purify the crude solid by recrystallization from a suitable solvent such as ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Drying: Collect the pure crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C.

-

Characterization (Self-Validation Step 3): Determine the melting point of the dried product. A sharp melting point within the literature range (144-148 °C) indicates high purity. [4]Confirm the structure using ¹H NMR, IR, and MS analysis, comparing the results to the predicted spectra.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential for further elaboration. The terminal chloride on the propyl chain is a prime site for nucleophilic substitution, allowing for the covalent attachment of a wide array of pharmacologically relevant moieties. [4] This reactivity makes it a cornerstone intermediate in discovery chemistry. For example, reaction with various amines, thiols, or alcohols can generate extensive libraries of novel theobromine derivatives for high-throughput screening. [4][14]This strategy has been employed to develop compounds targeting the central nervous system and cardiovascular diseases. [4]Furthermore, theobromine derivatives are increasingly being investigated as potential anticancer agents, targeting key proteins like EGFR and VEGFR-2. [15][16][17]The ability to easily diversify the N-1 substituent via this intermediate is a powerful tool in structure-activity relationship (SAR) studies.

Conclusion

This compound is more than a simple derivative; it is an enabling molecule in medicinal chemistry. Its structure, characterized by the stable theobromine core and the reactive chloropropyl handle, is readily confirmed by standard spectroscopic techniques. The synthetic route to this compound is robust, scalable, and proceeds with high selectivity, making it an accessible and cost-effective starting material. For researchers and drug development professionals, a thorough understanding of its molecular structure, properties, and reactivity is essential for unlocking its full potential in the creation of next-generation therapeutics.

References

-

Setyaningsih, D., et al. (2010). Alkylation of Theobromine in the Synthesis of N1-alkylxanthine Derivatives using DMF as the Solvent. Indonesian Journal of Chemistry. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2 Alkylation reaction of theobromine with hydrocarbon halides. Retrieved from [Link]

-

Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS this compound. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2023). Anticancer derivative of the natural alkaloid, theobromine, inhibiting EGFR protein: Computer-aided drug discovery approach. PLOS ONE. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2023). Computer-Assisted Drug Discovery of a Novel Theobromine Derivative as an EGFR Protein-Targeted Apoptosis Inducer. Evolutionary Bioinformatics. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2023). Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies. RSC Advances. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Computer-Assisted Drug Discovery of a Novel Theobromine Derivative as an EGFR Protein-Targeted Apoptosis Inducer. Retrieved from [Link]

- Google Patents. (n.d.). CN112724161A - Preparation method of pentoxifylline impurity.

- Google Patents. (n.d.). WO2009089677A1 - Theobromine production process.

-

Al-Ostoot, F. H., et al. (2023). A Theobromine Derivative with Anticancer Properties Targeting VEGFR-2: Semisynthesis, in silico and in vitro Studies. ChemistryOpen. Retrieved from [Link]

- Google Patents. (n.d.). CN101896484B - Theobromine production process.

-

Wikipedia. (n.d.). Theobromine. Retrieved from [Link]

- Google Patents. (n.d.). EP2473053B1 - Substituted xanthine derivatives.

- Patsnap. (n.d.). Synthesis method of pentoxifylline.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0002825). Retrieved from [Link]

-

Labcompare. (n.d.). This compound C119880 from Aladdin Scientific Corporation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Theobromine. PubChem Compound Database. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Theobromine – Knowledge and References. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Theobromine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Theobromine - Wikipedia [en.wikipedia.org]

- 2. Theobromine | C7H8N4O2 | CID 5429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anticancer derivative of the natural alkaloid, theobromine, inhibiting EGFR protein: Computer-aided drug discovery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. WO2009089677A1 - Theobromine production process - Google Patents [patents.google.com]

- 6. CN101896484B - Theobromine production process - Google Patents [patents.google.com]

- 7. Buy Online CAS Number 74409-52-2 - TRC - this compound | LGC Standards [lgcstandards.com]

- 8. This compound CAS#: 74409-52-2 [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. scbt.com [scbt.com]

- 11. This compound | 74409-52-2 | TCI EUROPE N.V. [tcichemicals.com]

- 12. This compound | 74409-52-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. mnh20.wordpress.com [mnh20.wordpress.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Computer-Assisted Drug Discovery of a Novel Theobromine Derivative as an EGFR Protein-Targeted Apoptosis Inducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04007K [pubs.rsc.org]

- 17. A Theobromine Derivative with Anticancer Properties Targeting VEGFR-2: Semisynthesis, in silico and in vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-(3-Chloropropyl)theobromine

Introduction

Theobromine (3,7-dimethylxanthine), a purine alkaloid naturally found in the cacao plant (Theobroma cacao), serves as a fundamental building block in medicinal chemistry.[1] Its structure is closely related to caffeine and theophylline, sharing similar physiological properties, including acting as a vasodilator, diuretic, and heart stimulator.[1][2] The strategic modification of the theobromine scaffold, particularly at the N1 position, has led to the development of various derivatives with tailored pharmacological profiles.

This guide provides a comprehensive technical overview of the synthesis of 1-(3-Chloropropyl)theobromine, a key intermediate used in the development of novel therapeutic agents.[3][4] The introduction of the 3-chloropropyl group at the N1 position creates a versatile functional handle for subsequent chemical modifications, enabling the construction of more complex molecules. We will explore the core chemical principles, a detailed experimental protocol, and the critical parameters that govern the success of this synthetic pathway.

Core Synthesis Pathway: N-Alkylation of Theobromine

The primary route to this compound is the direct N-alkylation of theobromine with a suitable three-carbon electrophile. The reagent of choice is 1-bromo-3-chloropropane. This dihalogenated alkane is strategically employed due to the differential reactivity of the carbon-halogen bonds. The carbon-bromine bond is weaker and more labile than the carbon-chlorine bond, making the bromine atom a better leaving group. This chemoselectivity allows for a targeted nucleophilic substitution at the bromine-bearing carbon, while preserving the chloro group for future synthetic transformations.[5]

Reaction Mechanism and Regioselectivity

The synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[6] The key steps are:

-

Deprotonation: Theobromine possesses an acidic proton on the nitrogen atom at the N1 position of the imidazole ring. In the presence of a suitable base (e.g., sodium hydroxide, potassium carbonate), this proton is abstracted to form a resonance-stabilized theobrominate anion. This deprotonation significantly enhances the nucleophilicity of the nitrogen atom.[6]

-

Nucleophilic Attack: The resulting theobrominate anion acts as a potent nucleophile, attacking the electrophilic carbon atom attached to the bromine in 1-bromo-3-chloropropane.

-

Displacement: The attack occurs from the backside of the C-Br bond, leading to the displacement of the bromide ion as a leaving group and the formation of a new nitrogen-carbon bond, yielding the desired product, this compound.

A critical aspect of this synthesis is regioselectivity . While theobromine has another nitrogen atom at the N7 position, alkylation predominantly occurs at the N1 position under these conditions. This is attributed to the greater acidity of the N1 proton, making it the primary site of deprotonation and subsequent nucleophilic attack.

The overall synthesis pathway is illustrated below.

Caption: General reaction scheme for the N1-alkylation of theobromine.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methodologies for the N-alkylation of xanthine derivatives.[6] Researchers should adapt this protocol based on their specific laboratory conditions and safety assessments.

Materials and Reagents:

-

Theobromine (C₇H₈N₄O₂)

-

1-Bromo-3-chloropropane (C₃H₆BrCl)

-

Sodium Hydroxide (NaOH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Chloroform (CHCl₃)

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Standard glassware

Procedure:

-

Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend theobromine (1.0 eq) in anhydrous DMF.

-

Basification: Prepare a solution of sodium hydroxide (1.1 eq) in a minimal amount of water and add it to the theobromine suspension. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the sodium salt of theobromine.

-

Addition of Alkylating Agent: Dissolve 1-bromo-3-chloropropane (1.2 eq) in a small volume of DMF and add it to the dropping funnel. Add the alkylating agent dropwise to the reaction mixture over 30-60 minutes at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to 80-100°C and maintain this temperature for 12-24 hours.[6] Monitor the progress of the reaction by TLC (e.g., using a chloroform:methanol solvent system). The reaction is complete when the theobromine spot has been consumed.

-

Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a larger volume of cold water. Extract the aqueous mixture three times with chloroform.[6]

-

Drying and Concentration: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound as a white solid.

Key Reaction Parameters and Optimization

The yield and purity of this compound are highly dependent on several experimental parameters. Careful optimization is crucial to minimize side reactions, such as O-alkylation or the formation of dimeric byproducts.[5][7]

| Parameter | Recommended Condition | Rationale & Field Insights |

| Base | NaOH, K₂CO₃, NaH | A strong enough base is required to deprotonate the N1-H. NaOH is cost-effective, but stronger, non-nucleophilic bases like Sodium Hydride (NaH) can prevent competitive reactions and improve yields.[6] |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents are ideal as they solvate the cation of the base while not interfering with the nucleophile, thus accelerating the SN2 reaction. DMF is a common choice for its high boiling point and solvating power.[6] |

| Temperature | 80-100°C | Elevated temperatures are necessary to drive the reaction to completion. However, excessively high temperatures can promote side reactions. The optimal temperature must be determined empirically. |

| Reaction Time | 12-24 hours | Reaction completion should be monitored by TLC. Insufficient reaction time leads to low conversion, while prolonged times can lead to product degradation or side reactions.[6] |

| Stoichiometry | Slight excess of alkylating agent (1.1-1.5 eq) | A slight excess of 1-bromo-3-chloropropane ensures complete consumption of the more valuable theobromine starting material. A large excess should be avoided to simplify purification. |

Purification and Characterization

Purification:

-

Recrystallization: This is the most common method for purifying the solid product. The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, allowing for the formation of pure crystals upon cooling.

-

Column Chromatography: For higher purity or separation from closely related impurities, silica gel chromatography is effective. A gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is typically used for elution.

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point close to the literature value (145°C) indicates high purity.

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the characteristic signals for the chloropropyl group and the shifts in the theobromine scaffold protons.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product (256.69 g/mol for C₁₀H₁₃ClN₄O₂).

-

Infrared (IR) Spectroscopy: Shows the characteristic vibrational frequencies for the functional groups present in the molecule, such as the carbonyl (C=O) groups of the xanthine core.

Safety Considerations

-

1-Bromo-3-chloropropane: This reagent is a suspected mutagen and is toxic.[8] It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen. All handling should be performed in a fume hood.

-

Sodium Hydroxide: NaOH is highly corrosive and can cause severe burns. Handle with appropriate PPE.

Conclusion

The synthesis of this compound via N-alkylation is a robust and well-established method that provides access to a versatile chemical intermediate. The success of the synthesis hinges on the careful selection of base and solvent, precise control over reaction conditions to ensure high regioselectivity, and rigorous purification of the final product. This guide provides the fundamental knowledge and a practical framework for researchers to successfully perform this synthesis, paving the way for further exploration in drug discovery and development.

References

-

Alkylation of Theobromine in the Synthesis of N1-alkylxanthine Derivatives using DMF as the Solvent. (n.d.). Jurnal Kimia Sains dan Aplikasi. [Link]

- Theobromine production process. (2009).

-

Scheme 2 Alkylation reaction of theobromine with hydrocarbon halides. (n.d.). ResearchGate. [Link]

- Theobromine production process. (2010).

-

View of Synthesis of New Nucleoside Analogues from Theobromine. (n.d.). Al-Nahrain Journal of Science. [Link]

-

Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies. (2023). RSC Medicinal Chemistry. [Link]

-

Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies. (2023). PubMed Central. [Link]

-

Synthesis of some N-substitutedtheobromine derivatives. (n.d.). ResearchGate. [Link]

-

Theobromine. (n.d.). Wikipedia. [Link]

-

Extracting the theobromine from cocoa powder. (2017). YouTube. [Link]

- Theobromine production process. (2013).

-

Proximate Composition, Extraction, and Purification of Theobromine from Cacao Pod Husk (Theobroma Cacao L.). (2018). MDPI. [Link]

-

Regioselectivity, stereoselectivity, and stereospecificity. (n.d.). Khan Academy. [Link]

-

PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. (n.d.). PTC Organics, Inc.. [Link]

-

1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. (2022). Australian Government Department of Health and Aged Care. [Link]

Sources

- 1. Theobromine - Wikipedia [en.wikipedia.org]

- 2. CN101896484A - Theobromine production method - Google Patents [patents.google.com]

- 3. Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 6. mnh20.wordpress.com [mnh20.wordpress.com]

- 7. researchgate.net [researchgate.net]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to 1-(3-Chloropropyl)theobromine: Physicochemical Properties and Synthetic Insights

This guide provides a comprehensive overview of the physical and chemical properties of 1-(3-Chloropropyl)theobromine (CAS No: 74409-52-2), a key synthetic intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical data with practical, field-proven insights into its synthesis, purification, and analysis. The methodologies described are grounded in established chemical principles for xanthine derivatives, ensuring a robust framework for laboratory application.

Introduction and Molecular Overview

This compound is a derivative of theobromine, a naturally occurring methylxanthine alkaloid. The introduction of a reactive 3-chloropropyl group at the N-1 position of the purine ring transforms the relatively inert theobromine scaffold into a versatile building block. This functionalization allows for subsequent nucleophilic substitution reactions, making it a valuable precursor for creating a library of novel compounds with potential therapeutic applications, particularly in cardiology and neurology. Its structural similarity to other central nervous system agents also drives its use as an intermediate in pharmaceutical development.

The core structure consists of a di-methylated xanthine core with a propyl chloride chain attached to a nitrogen atom. This seemingly simple modification introduces a key reactive site, the terminal alkyl chloride, which is amenable to displacement by a wide range of nucleophiles. Understanding the properties of this molecule is paramount for its effective use in multi-step synthetic campaigns.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, storage, reactivity, and purification. These properties are summarized below.

General and Physical Properties

The compound is typically supplied as a stable, crystalline solid, though it exhibits sensitivity to moisture.[1][2] Proper storage under inert gas at reduced temperatures is recommended to maintain its integrity.[1][3]

| Property | Value | Citation(s) |

| CAS Number | 74409-52-2 | [4] |

| IUPAC Name | 1-(3-chloropropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | [5][6] |

| Synonyms | 1-(3-Chloropropyl)-3,7-dimethylxanthine, C1103 | [5][7] |

| Molecular Formula | C₁₀H₁₃ClN₄O₂ | [1][3][4] |

| Molecular Weight | 256.69 g/mol | [3][4] |

| Appearance | White to light yellow or almost white crystalline powder/solid | [7] |

| Melting Point | 144 - 148 °C | [1][7] |

| Boiling Point (Predicted) | 478.2 ± 51.0 °C | [1][3] |

| Density (Predicted) | 1.45 g/cm³ | [1][3] |

| pKa (Predicted) | 0.47 ± 0.70 | [1][3] |

Solubility Profile

Quantitative solubility data for this compound is not widely published. However, based on supplier information and the known solubility of its parent compound, theobromine, a qualitative and estimated solubility profile can be established. Theobromine itself has limited aqueous solubility but is soluble in organic solvents like DMSO and DMF.[3][8] The addition of the moderately nonpolar chloropropyl group is expected to increase its solubility in organic solvents like chloroform and dichloromethane while decreasing its solubility in water.

| Solvent | Qualitative Solubility | Citation(s) |

| DMSO | Slightly Soluble | [1][3] |

| Methanol | Slightly Soluble (solubility increases with heat) | [1][3] |

| Chloroform | Soluble | [3] |

| Dichloromethane | Soluble | [3] |

| Water | Expected to be sparingly soluble to insoluble | [9] |

For context, the solubility of the parent compound, theobromine, is approximately 30 mg/mL in DMSO and 0.33 mg/mL in water at 25 °C.[8][10]

Stability and Storage

The compound is noted to be moisture-sensitive.[1] The primary point of degradation under aqueous or protic conditions would likely be slow hydrolysis of the alkyl chloride to the corresponding alcohol. For long-term storage and to ensure reagent integrity, it is crucial to store the material under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C).[1][3]

Chemical Reactivity and Synthetic Utility

The primary utility of this compound stems from the reactivity of the C-Cl bond at the terminus of the propyl chain. This site serves as an electrophilic center for nucleophilic substitution (Sₙ2) reactions.

Nucleophilic Substitution at the Propyl Chain

The terminal primary alkyl chloride is susceptible to displacement by a wide variety of nucleophiles. This reaction is the cornerstone of its application as a synthetic intermediate.

-

Mechanism: The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, leading to a transition state where the Nu-C bond is forming concurrently with the C-Cl bond breaking. This results in the formation of a new carbon-nucleophile bond and the displacement of the chloride ion.

-

Common Nucleophiles: A broad range of nucleophiles can be employed, including:

-

Amines: Primary and secondary amines (aliphatic and aromatic) react to form the corresponding secondary or tertiary amine derivatives, which are often targets in medicinal chemistry.

-

Thiols: Thiolates are excellent nucleophiles and react readily to form thioethers.

-

Azides: Sodium azide can be used to introduce an azido group, which can then be reduced to a primary amine or used in click chemistry.

-

Hydroxides/Alkoxides: While possible, reaction with strong bases like hydroxides can lead to competing elimination reactions.

-

Cyanides: Cyanide ions can be used to extend the carbon chain by one carbon, forming a nitrile.

-

-

Potential Side Reactions: The primary competing pathway is the base-induced elimination (E2) reaction, which would yield 1-(prop-2-en-1-yl)theobromine. This is more likely with sterically hindered or strongly basic nucleophiles. Dehydrohalogenation of the starting material, 1-bromo-3-chloropropane, can also be a concern if strong bases are used in the synthesis of the title compound.[11]

Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis, purification, and analysis of this compound. These are based on established methods for the N-alkylation of xanthines and should be adapted and optimized as needed for specific laboratory conditions.

Synthesis Workflow

The most direct route for synthesis is the N-alkylation of theobromine with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane. The bromine is a better leaving group than chlorine, allowing for selective reaction at the C-Br bond while preserving the C-Cl bond for subsequent reactions.[11]

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol:

-

Deprotonation: To a stirred suspension of theobromine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~10 mL per gram of theobromine), add a suitable base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq). The N-1 proton of theobromine is acidic and will be removed by the base to form the nucleophilic theobromine anion.

-

Alkylation: Heat the mixture to 60-70 °C. To this suspension, add 1-bromo-3-chloropropane (1.2 eq) dropwise over 30 minutes.[12] The more reactive bromine atom is displaced by the theobromine anion in an Sₙ2 reaction.[11]

-

Reaction Monitoring: Maintain the reaction at 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC) with a mobile phase such as Dichloromethane:Methanol (95:5). The product spot should be less polar than the starting theobromine. The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water (5-10 times the volume of DMF). A precipitate may form.

-

Extraction: Extract the aqueous suspension with dichloromethane (DCM) or chloroform (3 x volume of DMF). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Recrystallization

The crude product obtained from the synthesis can be purified by recrystallization to yield a crystalline solid of high purity.

-

Solvent Selection: Choose a solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A mixture of ethanol and water or isopropanol is often a good starting point for xanthine derivatives.

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent (e.g., boiling isopropanol).

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can be checked by melting point determination and HPLC analysis.

Analytical Protocol: HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A representative method is detailed below, based on common practices for xanthine analysis.[5][13][14]

Caption: HPLC analysis workflow for this compound.

| HPLC Parameter | Recommended Condition |

| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 273 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Sample Preparation | ~1 mg/mL in mobile phase or methanol |

Expected Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

C8-H: A singlet is expected around δ 7.5-8.0 ppm, characteristic of the proton on the imidazole ring of the xanthine core.

-

N1-CH₂: A triplet is expected around δ 4.2-4.5 ppm, corresponding to the methylene group directly attached to the purine ring nitrogen.

-

N7-CH₃ & N3-CH₃: Two distinct singlets for the two methyl groups, expected around δ 3.9 ppm and δ 3.4 ppm.

-

CH₂-Cl: A triplet is expected around δ 3.6-3.8 ppm, deshielded by the adjacent chlorine atom.

-

Internal CH₂: A multiplet (quintet or pentet) is expected around δ 2.2-2.5 ppm, showing coupling to the two adjacent methylene groups.

-

-

¹³C NMR:

-

Carbonyls (C2, C6): Two signals are expected in the δ 150-156 ppm range.

-

Purine Ring Carbons (C4, C5, C8): Signals expected in the δ 107-150 ppm range.

-

N1-CH₂: Signal expected around δ 42-45 ppm.

-

CH₂-Cl: Signal expected around δ 40-43 ppm.

-

Internal CH₂: Signal expected around δ 30-33 ppm.

-

N-CH₃ Groups: Two distinct signals expected around δ 28-34 ppm.

-

Infrared (IR) Spectroscopy

-

C=O Stretching: Two strong, characteristic absorption bands are expected in the region of 1650-1715 cm⁻¹, corresponding to the two carbonyl groups in the purine-2,6-dione ring.[7]

-

C-H Stretching: Aliphatic C-H stretching from the propyl and methyl groups will appear just below 3000 cm⁻¹. Aromatic C-H stretching from the C8-H will appear just above 3000 cm⁻¹.

-

C-N Stretching: Multiple bands in the fingerprint region (1000-1350 cm⁻¹).

-

C-Cl Stretching: A moderate to strong band is expected in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The molecular ion peak would be expected at m/z 256 for the ³⁵Cl isotope and m/z 258 for the ³⁷Cl isotope, in an approximate 3:1 ratio, which is a characteristic signature of a monochlorinated compound.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the chloropropyl side chain or parts of it. Expect to see fragments corresponding to the loss of Cl (M-35), C₃H₆Cl (M-77), and cleavage of the propyl chain.

Safety and Handling

This compound is classified as harmful if swallowed (H302).[5] Standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid breathing dust (S22) and prevent contact with skin and eyes (S24/25).[3][6] Handle in a well-ventilated area or a chemical fume hood.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound serves as a pivotal intermediate for the synthesis of novel theobromine derivatives. Its well-defined physicochemical properties, combined with the predictable reactivity of its chloropropyl group, make it an asset in medicinal and agricultural chemistry. The protocols and data presented in this guide provide a robust scientific foundation for researchers to handle, characterize, and utilize this versatile compound effectively in their synthetic endeavors.

References

- ChemBK. (2024, April 10). This compound.

- Chem-Impex. (n.d.). This compound.

- TCI AMERICA. (n.d.). This compound 74409-52-2.

- Toronto Research Chemicals. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound CAS#: 74409-52-2.

- ECHEMI. (n.d.). Buy this compound from Conier Chem&Pharma Limited.

- Chem-Impex. (n.d.). 8-Chloro-1-(3-chloropropyl)theobromine.

- Guidechem. (n.d.). 83-67-0 Theobromine C7H8N4O2.

- TCI EUROPE N.V. (n.d.). This compound 74409-52-2.

- Cayman Chemical. (2022, December 19). Theobromine - PRODUCT INFORMATION.

- Matyushtin, A.I. (n.d.). Theobromine (C7H8N4O2) properties.

- National Center for Biotechnology Information. (n.d.). Theobromine. PubChem Compound Database.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0002825).

- Santa Cruz Biotechnology. (n.d.). This compound.

- Wikipedia. (n.d.). Theobromine.

- International Agency for Research on Cancer. (1991). Theobromine. In Coffee, Tea, Mate, Methylxanthines and Methylglyoxal. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 51. Lyon, France.

- Cysewska, M., et al. (2021). Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. Molecules.

- Sanphui, P., & Nangia, A. (2014). Salts and Co-crystals of Theobromine and their phase transformations in water.

- Cayman Chemical. (n.d.). Theobromine Product Information.

- Kamal, I. (2006).

- Hariono, M., et al. (n.d.). Alkylation of Theobromine in the Synthesis of N1-alkylxanthine Derivatives using DMF as the Solvent. Jurnal Kimia Sains dan Aplikasi.

- Mahdy, H. A., et al. (2022). New Anticancer Theobromine Derivative Targeting EGFR WT and EGFR T790M: Design, Semi-Synthesis, In Silico, and In Vitro Anticancer Studies. Molecules.

- De Sena, A. R., et al. (2011). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Food Technology and Biotechnology.

- Mahdy, H. A., et al. (2023). Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies. RSC Medicinal Chemistry.

- Mahdy, H. A., et al. (2023).

- Ptolemy, A. S., et al. (2010). Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry.

- Wikipedia. (n.d.). 1-Bromo-3-chloropropane.

- National Center for Biotechnology Information. (n.d.). 7-(3-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione. PubChem Compound Database.

- Boukraa, M. S., et al. (1995). Synthesis and purification of ¹³C labelled xanthine derivatives. Journal of Labelled Compounds and Radiopharmaceuticals.

- Google Patents. (n.d.). A kind of preparation method of xanthine.

- Australian Government Department of Health. (2022).

- Cysewska, M., et al. (2021). Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. MDPI.

- National Center for Biotechnology Information. (n.d.). 3,7-Dimethylpurine-2,6-dione;1,3,7-trimethylpurine-2,6-dione. PubChem Compound Database.

- Gonzalez-Rosende, C. E. (2014). Synthesis of caffeine from theobromine: Bringing back an old experiment in a new setting. Educación Química.

- Smit, H. J., & Blackburn, R. J. (2005).

- Halpern, M. (n.d.). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. PTC Organics, Inc.

- International Agency for Research on Cancer. (n.d.). Theobromine. In Coffee, Tea, Mate, Methylxanthines and Methylglyoxal. NCBI Bookshelf.

- Google Patents. (n.d.). Process for preparing 1-bromo-3-chloropropane and apparatus for making the same.

Sources

- 1. Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. This compound CAS#: 74409-52-2 [m.chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Theobromine | 83-67-0 [chemicalbook.com]

- 10. Determination of Theobromine, Theophylline, and Caffeine in Various Food Products Using Derivative UV-Spectrophotometric Techniques and High-Performance Liquid Chromatography: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 12. 1-Bromo-3-chloropropane - Wikipedia [en.wikipedia.org]

- 13. ftb.com.hr [ftb.com.hr]

- 14. laboratuvar.com [laboratuvar.com]

Introduction: The Significance of Solubility in Drug Development

An In-depth Technical Guide to the Solubility of 1-(3-Chloropropyl)theobromine for Pharmaceutical Development

This guide provides a comprehensive technical overview of the solubility of this compound, a critical parameter for its development as a potential therapeutic agent. Given the scarcity of publicly available quantitative solubility data for this specific derivative, this document establishes a predictive framework based on the well-characterized parent molecule, theobromine, and outlines a robust, self-validating protocol for its experimental determination.

This compound is a derivative of theobromine, a naturally occurring methylxanthine alkaloid found in cocoa beans[1][2]. As an intermediate in the synthesis of more complex organic compounds, it holds potential for the development of novel therapeutics, particularly in cardiology and neurology[3]. The bioavailability, formulation strategy, and ultimate clinical efficacy of any active pharmaceutical ingredient (API) are fundamentally governed by its physicochemical properties, with aqueous solubility being paramount. Poor solubility can lead to low absorption, inadequate therapeutic effect, and challenges in developing viable dosage forms. Therefore, a thorough understanding and precise measurement of the solubility profile of this compound are foundational steps in its preclinical development pathway.

Physicochemical Profile of this compound

A compound's solubility is intrinsically linked to its structural and physical properties. The key physicochemical characteristics of this compound, gathered from available chemical data, are summarized below. These parameters provide the basis for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₄O₂ | [4][5][6] |

| Molecular Weight | 256.69 g/mol | [4][5][6] |

| Melting Point | 145°C | [4][5] |

| Physical State | White Solid | [5] |

| Predicted pKa | 0.47 ± 0.70 | [5] |

| Synonyms | 1-(3-Chloropropyl)-3,7-dimethylxanthine |

Published Solubility Data: A Qualitative Assessment

Direct, quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, qualitative descriptions from chemical suppliers indicate its general solubility characteristics:

-

Soluble in: Chloroform, Dichloromethane[4].

-

Slightly Soluble in: Dimethyl sulfoxide (DMSO), Methanol (especially when heated)[5].

This qualitative information suggests that the compound possesses some affinity for both polar aprotic and nonpolar organic solvents. The slight solubility in methanol and DMSO, common solvents for initial drug screening, underscores the need for precise quantitative measurement.

A Comparative Framework: The Solubility of Theobromine

To build a predictive model for this compound, we must first understand the behavior of its parent compound, theobromine. Theobromine itself has limited solubility in many common solvents, a factor that has been extensively studied.[7][8] It is classified as slightly water-soluble[2].

Expert Insight: The Influence of the 3-Chloropropyl Group

The structural difference between theobromine and its derivative is the substitution of a hydrogen atom at the N1 position with a 3-chloropropyl group (-CH₂CH₂CH₂Cl). This modification has two primary effects on its physicochemical properties:

-

Increased Lipophilicity: The alkyl chloride chain is significantly less polar than the N-H bond it replaces. This increases the molecule's overall lipophilicity (fat-solubility) and is expected to raise its octanol-water partition coefficient (logP). Theobromine has a low logP of -0.78, indicating its hydrophilic nature[7]. The addition of the chloropropyl group will shift this towards a more lipophilic profile, likely increasing its solubility in non-polar organic solvents and decreasing its solubility in aqueous media.

-

Disruption of Hydrogen Bonding: The N1-H bond in theobromine can act as a hydrogen bond donor. Replacing it with the 3-chloropropyl group eliminates this capability, which can disrupt the crystal lattice packing and alter its interaction with protic solvents like water and ethanol.

Based on these principles, it is logical to predict that this compound will exhibit lower aqueous solubility than theobromine but enhanced solubility in solvents like acetone, ethyl acetate, and chlorinated solvents.

Quantitative Solubility of Theobromine

The following table summarizes the experimentally determined solubility of theobromine in various solvents, providing a crucial baseline for comparison.

| Solvent | Temperature | Solubility (mg/mL) | Molar Solubility (mol/L) | Source |

| Water | 25 °C | 0.33 | 0.00183 | [7][9] |

| DMSO | 25 °C | 2.09 | 0.0116 | [7][8] |

| Dimethylformamide (DMF) | 25 °C | 0.72 | 0.0040 | [7] |

| Ethanol | Ambient | ~0.5 | ~0.0027 | [1] |

| 1,4-Dioxane | 25 °C | 0.49 | 0.0027 | [7] |

| Methanol | 25 °C | 0.53 | 0.0029 | [7] |

| Acetone | 25 °C | 0.35 | 0.0019 | [7] |

Protocol for Experimental Determination of Equilibrium Solubility

To overcome the lack of published data, the following protocol details the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of this compound.[10] This method is designed to be a self-validating system, ensuring accuracy and reproducibility.

Principle

An excess amount of the solid compound is agitated in a chosen solvent system at a constant temperature for a sufficient duration to allow the solution to reach a state of equilibrium with the undissolved solid.[11] The resulting saturated solution is then carefully separated from the solid and analyzed to determine the concentration of the dissolved API.

Step-by-Step Methodology

-

Preparation of Materials:

-

Accurately weigh approximately 10-20 mg of this compound solid into several glass vials. Causality: Using an excess of solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Add a precise volume (e.g., 2 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol) to each vial.

-

Include control vials containing only the solvent to serve as blanks during analysis.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a constant-temperature orbital shaker or rotator set to the desired temperature (e.g., 25°C or 37°C). Causality: Temperature is a critical factor influencing solubility; maintaining a constant temperature is essential for reproducible results.[12]

-

Agitate the samples for a predetermined period, typically 24 to 48 hours. A preliminary time-to-equilibrium study is recommended, where samples are analyzed at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued. Causality: This ensures that the system has reached true thermodynamic equilibrium and the measured concentration is not time-dependent.

-

-

Sample Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes at the same constant temperature.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean analysis vial. Causality: Filtration is a critical step to remove all microscopic solid particles, which would otherwise lead to an overestimation of the solubility. The filter must not adsorb the compound.

-

-

Analysis and Quantification:

-

Dilute the filtered samples as necessary with the appropriate mobile phase or solvent to fall within the linear range of the analytical method's calibration curve.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV (detailed in Section 6).

-

Calculate the original solubility in mg/mL or µg/mL, accounting for all dilution factors.

-

Visualization of the Solubility Determination Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for accurately quantifying xanthine derivatives due to its high sensitivity and specificity.[13][14][15]

Protocol for HPLC Analysis

-

Instrumentation and Conditions:

-

HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of methanol and water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Theobromine has a λmax around 273 nm[1]. This is a suitable starting point for this compound, but should be confirmed by running a UV scan of a standard solution.

-

Injection Volume: 10 µL.

-

-

Preparation of Standards and Calibration Curve:

-

Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

-

Perform serial dilutions from the stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

-

Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration. The curve must exhibit excellent linearity (R² > 0.999).

-

-

Sample Analysis:

-